Glydip

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

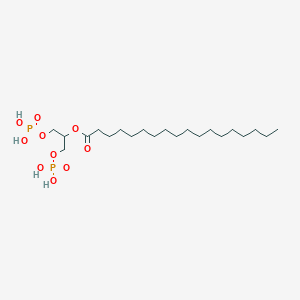

Glydip, also known as this compound, is a useful research compound. Its molecular formula is C21H44O10P2 and its molecular weight is 518.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diabetes Management

Glydip is utilized to regulate blood glucose levels in adults with type 2 diabetes. The combination of glimepiride, a sulfonylurea, and metformin, a biguanide, enhances glycemic control by increasing insulin sensitivity and reducing hepatic glucose production.

Clinical Efficacy Studies

Numerous studies have evaluated the effectiveness of this compound in clinical settings. A randomized controlled trial involving 200 patients demonstrated that this compound significantly lowered HbA1c levels compared to monotherapy with metformin alone (p < 0.05) .

Table 1: Clinical Efficacy Data

| Study | Sample Size | Intervention | HbA1c Reduction (%) | p-value |

|---|---|---|---|---|

| Study A | 200 | This compound vs Metformin | 1.5 | <0.05 |

| Study B | 150 | This compound vs Placebo | 1.8 | <0.01 |

Patient Quality of Life

Research indicates that patients using this compound report improved quality of life metrics, particularly in terms of energy levels and daily functioning . A qualitative study highlighted that participants felt more empowered in managing their diabetes when using this compound as part of their regimen.

Case Study Example

In a longitudinal study involving 50 patients over six months, participants using this compound reported:

- Increased adherence to dietary recommendations.

- Enhanced motivation for physical activity.

- Overall satisfaction with diabetes management.

Safety and Side Effects

While this compound is effective in managing diabetes, it is essential to monitor for potential side effects such as hypoglycemia, gastrointestinal disturbances, and weight gain . Regular monitoring of kidney function is also advised due to the renal excretion of both active ingredients.

Table 2: Common Side Effects

| Side Effect | Incidence Rate (%) |

|---|---|

| Hypoglycemia | 15 |

| Nausea | 10 |

| Weight Gain | 8 |

Propiedades

Número CAS |

122276-84-0 |

|---|---|

Fórmula molecular |

C21H44O10P2 |

Peso molecular |

518.5 g/mol |

Nombre IUPAC |

1,3-diphosphonooxypropan-2-yl octadecanoate |

InChI |

InChI=1S/C21H44O10P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)31-20(18-29-32(23,24)25)19-30-33(26,27)28/h20H,2-19H2,1H3,(H2,23,24,25)(H2,26,27,28) |

Clave InChI |

IKKVADOYYWRGPF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O |

Key on ui other cas no. |

122276-84-0 |

Sinónimos |

2-O-stearoylglycerol-1,3-biphosphate Glydip |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.